7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide
Description
7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
7-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8-16-17-12(20-8)7-15-14(18)11-6-9-4-3-5-10(19-2)13(9)21-11/h3-6H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDRKDTAVTCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group and the carboxamide functionality. The oxadiazole ring is then formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide exhibit significant anticancer properties.
Mechanisms of Action:
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating mitochondrial pathways. This involves increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : The compound has been found to cause S-phase cell cycle arrest in cancer cells, inhibiting their proliferation and leading to reduced tumor growth .
Case Study:
A study conducted by Matiichuk et al. (2020) reported that several benzofurancarboxamides, including derivatives of this compound, were screened for anticancer activity by the National Cancer Institute. The results indicated promising activity against multiple cancer cell lines, suggesting potential for further optimization and development .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against various pathogens.
Antibacterial Effects:
Research has indicated that derivatives of this compound exhibit antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings are significant given the rising issue of antibiotic resistance .
Potential Antifungal Properties:
In addition to antibacterial activity, preliminary studies suggest that the compound may possess antifungal properties, warranting further investigation into its spectrum of activity against fungal pathogens .
Mechanism of Action
The mechanism of action of 7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar synthetic routes and applications.
Benzofuran derivatives: Compounds like 7-methoxybenzofuran-2-carboxamide have structural similarities and comparable properties.
Uniqueness
7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide is unique due to the specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
7-Methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 7-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide
- Molecular Formula : C14H13N3O4
- Molecular Weight : 273.27 g/mol
The presence of the oxadiazole moiety is significant for its biological activity, as oxadiazoles are known for their diverse pharmacological effects.
Neuroprotective Effects
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit neuroprotective and antioxidant activities. In one study, a series of benzofuran derivatives were synthesized and evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these derivatives, those with methyl substitutions showed significant protection at concentrations of 100 μM, suggesting a structure-activity relationship where specific substitutions enhance neuroprotective efficacy .
Key Findings :
- Compound 1f exhibited neuroprotective action comparable to memantine at 30 μM.
- Compounds with -CH3 and -OH substitutions were particularly effective against excitotoxic damage.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds related to this compound were tested against A549 (lung cancer) and HeLa (cervical cancer) cells using MTT assays. The results indicated that certain analogues displayed significant cytotoxicity with IC50 values lower than standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Methoxy-N-(methyl)benzofuran | A549 | 26 | Apoptosis induction |
| 7-Methoxy-N-(hydroxyl)benzofuran | HeLa | 12 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound has shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Receptors : Its structural similarity to known NMDA antagonists suggests that it may modulate glutamatergic signaling pathways.
- Induction of Apoptosis : The compound's ability to trigger programmed cell death in cancer cells is likely mediated through pathways involving caspases and mitochondrial dysfunction.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Neuroprotection : In a study involving primary cultured rat neurons, the compound significantly reduced neuronal death caused by excitotoxic stimuli.
- Anticancer Efficacy : A comparative study against various cancer cell lines revealed that the compound exhibited superior cytotoxicity compared to traditional chemotherapeutics.
Q & A
Q. What are the recommended synthetic routes for 7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the benzofuran core. Key steps include:
- Benzofuran formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.
- Amide coupling : Use of coupling agents like EDC·HCl and DMAP for introducing the oxadiazole-methyl substituent (as seen in analogous compounds) .
- Oxadiazole ring synthesis : Reaction of hydrazides with nitriles or carboxylic acid derivatives under dehydrating conditions.
- Optimization : Vary reaction time (48–72 hours), temperature (room temp to 60°C), and solvent systems (e.g., CHCl₃ or DMF) to improve yield. Monitor purity via TLC and column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy, benzofuran, and oxadiazole-methyl groups. Key signals: methoxy protons at δ ~3.8 ppm, aromatic protons in benzofuran (δ 6.5–7.5 ppm) .
- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., molecular ion [M+H]+ at m/z 358.1052 for C₁₆H₁₅N₃O₅).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are commonly used to evaluate the compound's biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with cisplatin as a positive control .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP-competitive binding protocols .
Q. How can researchers establish a stability profile for this compound under various pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH at 37°C for 24 hours).
- Oxidative stress (3% H₂O₂).
- Photostability (ICH Q1B guidelines: UV light at 365 nm).
- Analyze degradation products via LC-MS and compare with intact compound .
Q. What are the key considerations in selecting appropriate solvents for synthesis and purification?
- Methodological Answer :
- Synthesis : Use polar aprotic solvents (DMF, DMSO) for amide coupling due to their ability to stabilize intermediates.
- Purification : Opt for CH₂Cl₂/EtOAc mixtures for column chromatography to balance polarity and solubility. Avoid protic solvents (e.g., MeOH) during oxadiazole formation to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design a structure-activity relationship (SAR) study to identify critical functional groups for bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, vary oxadiazole methyl group).
- Biological Testing : Compare IC₅₀ values across analogs in standardized assays.
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., tubulin or topoisomerase II) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., organoids) or alternative cell lines.
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration-time curves in rodents) and metabolite identification via LC-MS/MS .
- Meta-Analysis : Compare data across studies to identify confounding factors (e.g., assay conditions, solvent effects) .
Q. How can computational methods predict biological targets and binding modes for this compound?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability and hydrogen-bonding patterns .
Q. What experimental approaches elucidate metabolic pathways and potential toxic metabolites?
- Methodological Answer :
Q. How can researchers optimize lead compounds derived from this scaffold to address pharmacokinetic limitations?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Lipophilicity Adjustment : Replace methoxy with trifluoromethyl to improve membrane permeability (clogP optimization via ChemAxon).
- CYP Inhibition Assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
